molecular formula C11H12BrNO B3047221 2-Butenamide, N-(4-bromophenyl)-3-methyl- CAS No. 135631-89-9

2-Butenamide, N-(4-bromophenyl)-3-methyl-

Cat. No.: B3047221
CAS No.: 135631-89-9
M. Wt: 254.12 g/mol
InChI Key: BJPQRVCCAISNSI-UHFFFAOYSA-N
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Description

“2-Butenamide, N-(4-bromophenyl)-3-methyl-” is a chemical compound. It’s a derivative of 2-Butenamide, which is a type of organic compound known as an enamide . Enamides are organic compounds containing a carboxylic acid amide group attached to a carbon-carbon double bond .


Synthesis Analysis

The synthesis of “2-Butenamide, N-(4-bromophenyl)-3-methyl-” or its derivatives involves several steps. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “2-Butenamide, N-(4-bromophenyl)-3-methyl-” or its derivatives is confirmed by their physicochemical properties and spectroanalytical data . The molecular formula of a similar compound, (2E)-N-(4-Bromophenyl)-4-(3,4-difluorophenyl)-4-oxo-2-butenamide, is C16H10BrF2NO2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Butenamide, N-(4-bromophenyl)-3-methyl-” or its derivatives are confirmed by their physicochemical properties and spectroanalytical data .

Future Directions

The future directions for “2-Butenamide, N-(4-bromophenyl)-3-methyl-” or its derivatives could involve further studies on their antimicrobial and anticancer activities. These compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPQRVCCAISNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336304
Record name 2-Butenamide, N-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135631-89-9
Record name 2-Butenamide, N-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 9.48 g (80 mmol) of 3,3-dimethylacryloyl chloride in 200 ml of dry THF was added with vigorous shaking a solution of 13.76 g (80 mmol) of 4-bromoaniline in 300 ml of dry THF. The mixture was stood at room temperature for 2 h and then treated with 80 g of ice followed by 200 ml of hexane. The organic layer was separated and the aqueous layer was extracted with 2×50 ml of hexanes. The organic layers were combined and washed successively with 30 ml of water and 2×30 ml of saturated NaCl solution and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by recrystallization from an ethyl acetate and hexanes mixture to give the title compound as colorless crystals. PMR (CDCl3): δ 1.91 (3H, s), 2.23 (3H, s), 5.73 (1H, broad s), 7.38-7.55 (5H, m).
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3,3-Dimethylacryloyl chloride (available from Aldrich, 4.16 g, 35.1 mmol) was slowly added to a solution of 4-bromoaniline (5.00 g, 29.2 mmol) in 25 mL of dichloromethane. After stirring at room temperature for 20 min triethylamine (2.5 mL) was added dropwise to the mixture. The resulting solution was stirred at room temperature for 3 h and poured to 100 mL of ice-water mixture. The organic layer was separated, washed with brine (2×20 mL), dried (MgSO4) and concentrated at reduced pressure to give a yellow residue. Purification by flash chromatography (90:10 hexane/ethyl acetate) afforded the title compound (7.43 g, 100% yield) as a yellow solid: 1H NMR (CDCl3, 300 MHz) δ 7.34 (s, 4H), 7.1 (bs, 1H), 5.69 (s, 1H), 2.23 (s, 3H), 1.91 (s, 3H).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenamide, N-(4-bromophenyl)-3-methyl-
Reactant of Route 2
Reactant of Route 2
2-Butenamide, N-(4-bromophenyl)-3-methyl-

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